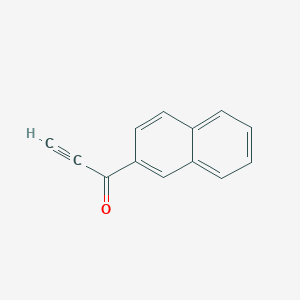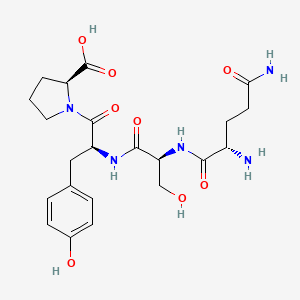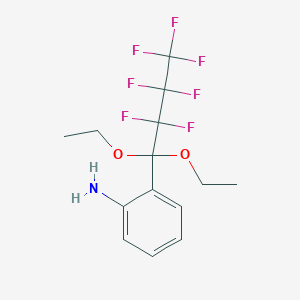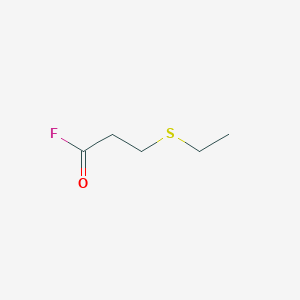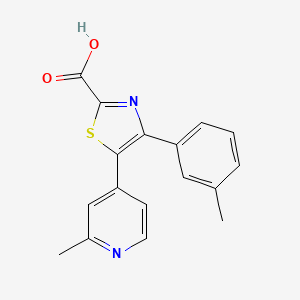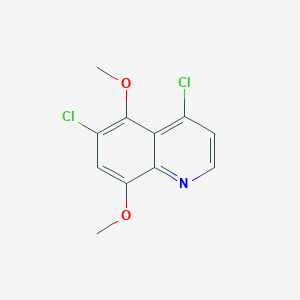![molecular formula C14H16Te B14254664 [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene CAS No. 171667-57-5](/img/structure/B14254664.png)
[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene typically involves the reaction of a butyl telluride with a benzene derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process likely involves scaling up the laboratory synthesis methods with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically involving the reduction of the tellurium atom to a lower oxidation state.
Substitution: Substitution reactions can occur, where the butyl group or other substituents on the benzene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction may produce tellurium hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene is used as a precursor for the synthesis of other organotellurium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: Research in biology and medicine explores the potential of this compound as an antimicrobial agent due to the unique properties of tellurium compounds. It may also be investigated for its potential therapeutic applications.
Industry: In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for applications in advanced materials science.
Wirkmechanismus
The mechanism of action of [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various substrates, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
- [4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene
- [4-(Methyltellanyl)but-3-en-1-yn-1-yl]benzene
- [4-(Phenyltellanyl)but-3-en-1-yn-1-yl]benzene
Comparison: Compared to other similar compounds, this compound is unique due to the presence of the butyl group, which influences its chemical properties and reactivity. The butyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
171667-57-5 |
|---|---|
Molekularformel |
C14H16Te |
Molekulargewicht |
311.9 g/mol |
IUPAC-Name |
4-butyltellanylbut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C14H16Te/c1-2-3-12-15-13-8-7-11-14-9-5-4-6-10-14/h4-6,8-10,13H,2-3,12H2,1H3 |
InChI-Schlüssel |
QDJMNHSVNWJVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]C=CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


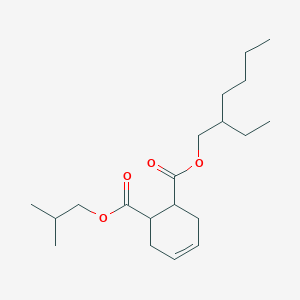
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
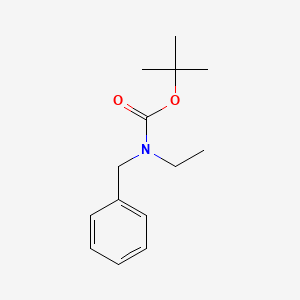
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
